

Neuropeptide Y (13-36) human reconstitution and dilution instructions

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Compound of Interest

Compound Name: *Neuropeptide Y (13-36), human*

Cat. No.: *B612595*

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Application Notes and Protocols: Neuropeptide Y (13-36), Human

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neuropeptide Y (13-36) (NPY (13-36)) is a C-terminal fragment of the full-length Neuropeptide Y.[1] It functions as a potent and selective agonist for the Neuropeptide Y receptor subtype 2 (Y2).[2][3] While it can also stimulate the Y5 receptor, it has a significantly lower affinity for the Y1 receptor.[1][4] NPY receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/Go proteins to mediate their downstream effects. This peptide is a critical tool in neuroscience and pharmacology for studying a variety of physiological processes, including food intake, cardiovascular function, anxiety, and neuroprotection.

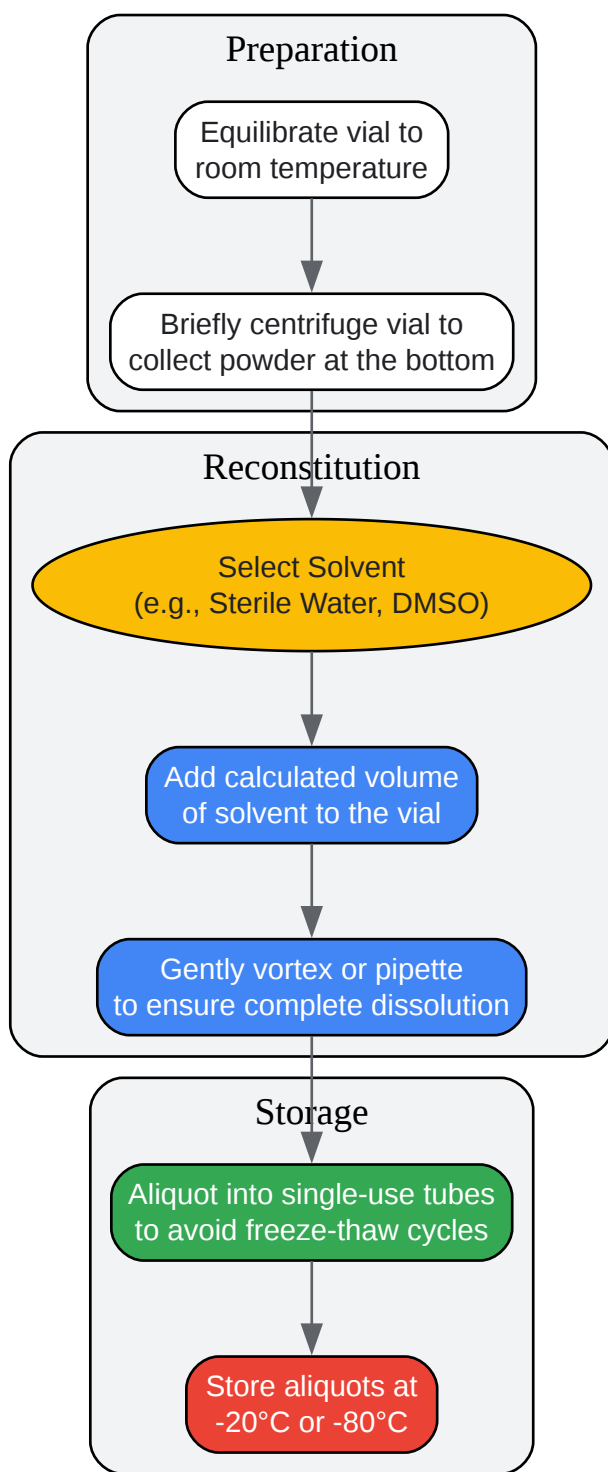
Product Specifications

This table summarizes the key technical information for human Neuropeptide Y (13-36).

Specification	Details	Source(s)
Molecular Formula	C ₁₃₄ H ₂₀₇ N ₄₁ O ₃₆ S	
Molecular Weight	~3000.44 g/mol	
Amino Acid Sequence	H-Pro-Ala-Glu-Asp-Met-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH ₂	
Purity	Typically ≥95%	
Appearance	White to off-white lyophilized powder	
Solubility	Soluble in sterile water (up to 1 mg/mL) and DMSO.	
Primary Target	Neuropeptide Y Receptor Y2 Agonist	

Reconstitution and Storage Protocols

Proper reconstitution and storage are critical for maintaining the biological activity of Neuropeptide Y (13-36). It is supplied as a lyophilized powder.



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Caption: Workflow for reconstituting lyophilized Neuropeptide Y (13-36).

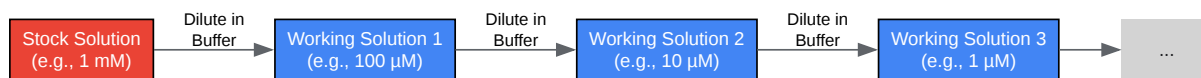
- **Preparation:** Before opening, bring the vial of lyophilized peptide to room temperature for at least 15-20 minutes. Briefly centrifuge the vial to ensure the powder is collected at the bottom.
- **Solvent Selection:** Choose an appropriate solvent. For most in vitro biological assays, sterile, nuclease-free water is recommended. For compounds with lower aqueous solubility, DMSO can be used as an initial solvent.
- **Calculation:** Calculate the volume of solvent needed to achieve the desired stock solution concentration (e.g., 1 mg/mL or 1 mM).
 - Molarity Calculator Formula: $\text{Volume (L)} = \frac{\text{Mass (g)}}{(\text{Concentration (mol/L)} * \text{Molecular Weight (g/mol)})}$
- **Dissolution:** Carefully add the calculated volume of the chosen solvent to the vial.
- **Mixing:** Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
- **Sterilization (Optional):** If using the peptide in a sterile cell culture environment, the stock solution can be filter-sterilized using a 0.22 µm filter.

Proper storage is essential to prevent degradation and maintain the peptide's activity.

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C or -80°C	Up to 2 years	Store desiccated and protected from light.
Reconstituted Stock	-20°C	Up to 1 month	Aliquot to avoid repeated freeze-thaw cycles.
Reconstituted Stock	-80°C	Up to 6 months	Preferred for longer-term storage of the stock solution.

Dilution Protocol

Prepare working solutions by diluting the stock solution in the appropriate experimental buffer or cell culture medium.



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Caption: Example of a serial dilution workflow for preparing working solutions.

- Thaw: Thaw a single aliquot of the stock solution at room temperature or on ice.
- Calculation: Use the formula $C_1V_1 = C_2V_2$ to calculate the volume of the stock solution required to achieve the desired final concentration and volume.
 - C_1 = Concentration of the stock solution
 - V_1 = Volume of the stock solution
 - C_2 = Desired final concentration
 - V_2 = Desired final volume
- Dilution: Add the calculated volume (V_1) of the stock solution to the appropriate volume of experimental buffer or medium.
- Mixing: Mix gently by pipetting or inverting the tube.
- Usage: It is recommended to prepare fresh working solutions for each experiment and discard any unused portions to ensure consistent results.

Experimental Protocols

This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by NPY (13-36) in cells expressing the Y2 receptor. NPY (13-36) is an effective inhibitor of forskolin-

induced cAMP accumulation in cells expressing Y2 receptors.

- **Cell Seeding:** Seed cells (e.g., CHO cells stably expressing the human Y2 receptor) into 96-well plates at an appropriate density and allow them to adhere overnight.
- **Assay Buffer Preparation:** Prepare an assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX (e.g., 500 μ M) to prevent cAMP degradation.
- **Cell Treatment:**
 - Wash the cells once with the assay buffer.
 - Add varying concentrations of NPY (13-36) (e.g., 1 pM to 1 μ M) to the wells.
 - Add a cAMP stimulator, such as Forskolin (e.g., 10 μ M), to all wells except the negative control.
 - Incubate the plate at 37°C for 15-30 minutes.
- **Cell Lysis:** Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.
- **cAMP Quantification:** Measure the intracellular cAMP levels using a suitable detection method, such as a competitive ELISA-based kit or a fluorescence-based assay.
- **Data Analysis:** Plot the cAMP concentration against the log concentration of NPY (13-36) to generate a dose-response curve and calculate the EC₅₀ value.

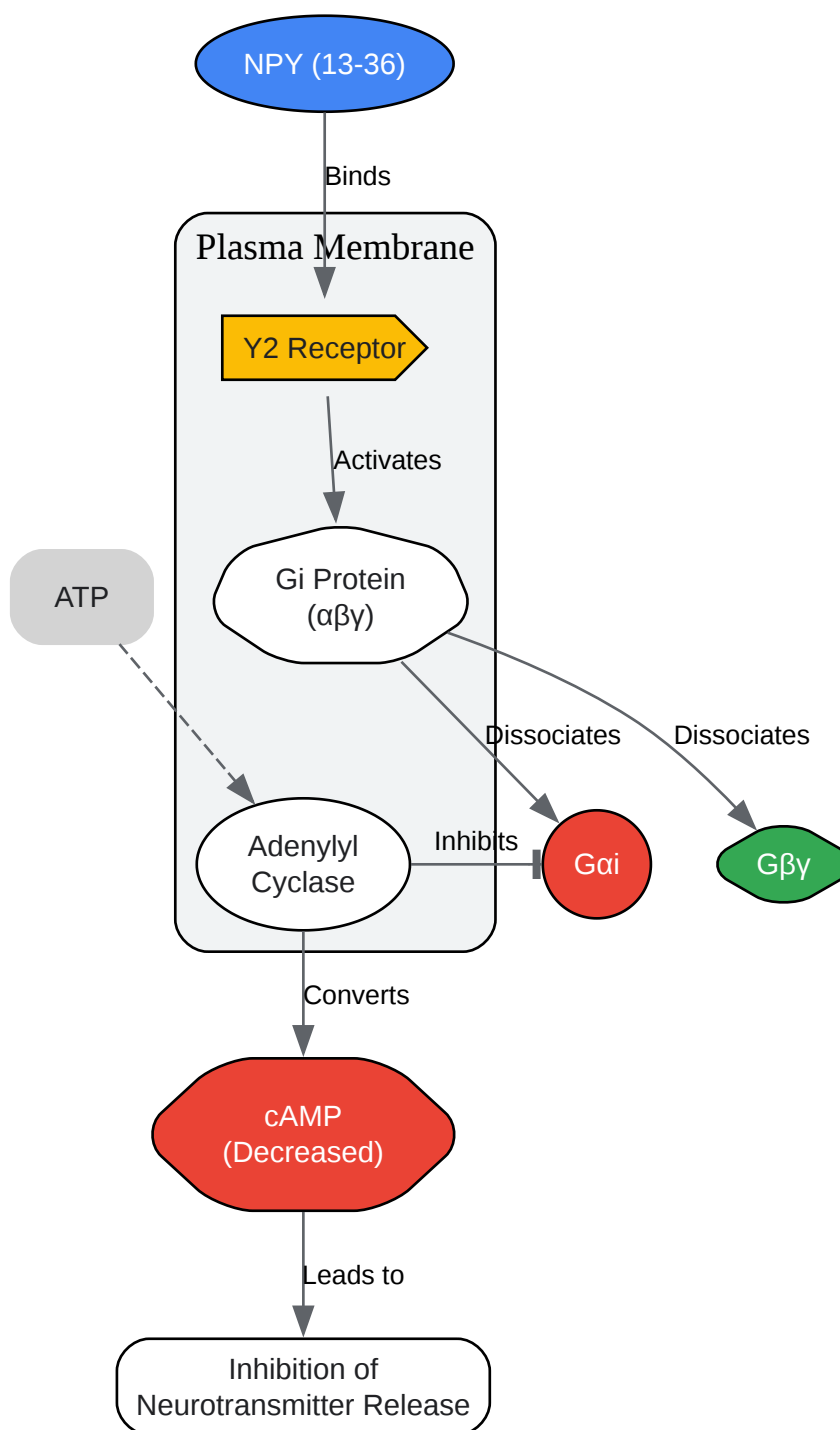
This protocol provides a general guideline for preparing NPY (13-36) for administration in animal models, such as for intracerebroventricular (i.c.v.) injection in rats.

- **Reconstitution:** Reconstitute the lyophilized peptide in a sterile, pyrogen-free vehicle suitable for injection, such as sterile saline or artificial cerebrospinal fluid (aCSF).
- **Concentration:** Prepare the solution at a concentration that allows the desired dose to be administered in a small volume (e.g., 1-5 μ L for i.c.v. injection). Doses used in rat studies can range from 25 pmol to 3 nmol.

- **Sterility:** Ensure all preparation steps are conducted under sterile conditions to prevent contamination.
- **Administration:** Administer the prepared solution to the animal model using a calibrated microsyringe and appropriate stereotaxic techniques.
- **Control Group:** Always include a vehicle control group that receives an injection of the same volume of the vehicle without the peptide.

Signaling Pathway

NPY (13-36) selectively binds to and activates the Y2 receptor, a member of the Gi/Go-coupled GPCR family.



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Caption: Simplified signaling pathway of Neuropeptide Y (13-36) via the Y2 receptor.

Mechanism of Action:

- Binding: NPY (13-36) binds to the extracellular domain of the Y2 receptor.

- **Gi Protein Activation:** This binding induces a conformational change in the receptor, which activates the associated heterotrimeric Gi protein.
- **Subunit Dissociation:** The activated Gi protein releases its G α i subunit from the G $\beta\gamma$ dimer.
- **Inhibition of Adenylyl Cyclase:** The G α i subunit directly inhibits the enzyme adenylyl cyclase.
- **Reduction of cAMP:** This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
- **Cellular Response:** The reduction in cAMP levels modulates downstream effectors, often resulting in the inhibition of neurotransmitter release from presynaptic terminals where Y2 receptors are commonly located.

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